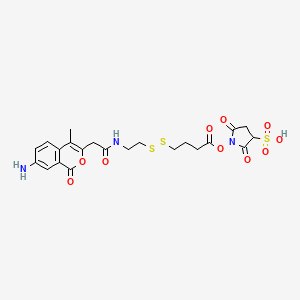

1-((4-((2-(2-(7-Amino-4-methyl-1-oxo-1H-isochromen-3-yl)acetamido)ethyl)disulfanyl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Description

The compound 1-((4-((2-(2-(7-Amino-4-methyl-1-oxo-1H-isochromen-3-yl)acetamido)ethyl)disulfanyl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid (hereafter referred to as the Target Compound) is a multifunctional molecule with the following structural features:

- Disulfide bridge: A –S–S– linkage between ethylacetamido groups, enabling redox-responsive behavior in biological environments.

This combination suggests applications in drug delivery (via disulfide-mediated release) and targeted therapies (due to the isochromen and sulfonic acid groups).

Properties

Molecular Formula |

C22H25N3O10S3 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

1-[4-[2-[[2-(7-amino-4-methyl-1-oxoisochromen-3-yl)acetyl]amino]ethyldisulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C22H25N3O10S3/c1-12-14-5-4-13(23)9-15(14)22(30)34-16(12)10-18(26)24-6-8-37-36-7-2-3-20(28)35-25-19(27)11-17(21(25)29)38(31,32)33/h4-5,9,17H,2-3,6-8,10-11,23H2,1H3,(H,24,26)(H,31,32,33) |

InChI Key |

GPHAKSOVTLYNNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=O)C2=C1C=CC(=C2)N)CC(=O)NCCSSCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O |

Origin of Product |

United States |

Biological Activity

The compound 1-((4-((2-(2-(7-Amino-4-methyl-1-oxo-1H-isochromen-3-yl)acetamido)ethyl)disulfanyl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down into several key functional groups, contributing to its biological activity:

- Isochromene moiety : The 7-amino-4-methyl group is known for its role in various biological processes.

- Disulfide linkage : This feature may influence the compound's redox properties and stability.

- Pyrrolidine and sulfonic acid groups : These functionalities are often associated with enhanced solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. For instance, compounds containing similar structures have been shown to modulate potassium channels, particularly the Renal Outer Medullary Potassium (ROMK) channel, which plays a crucial role in renal function and electrolyte balance .

Pharmacological Effects

Research indicates that this compound may exhibit multiple pharmacological effects:

- Antitumor Activity : Similar derivatives have been investigated for their potential as anti-cancer agents. The presence of the isoquinoline structure is linked to cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : The disulfide bond may confer antioxidant properties, helping to mitigate oxidative stress in cellular systems.

- Enzyme Inhibition : Compounds with similar structural motifs have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that derivatives of the compound can inhibit cell proliferation in cancer cell lines. For example, a study reported that a related compound showed significant cytotoxicity against breast cancer cells with an IC50 value indicating effective inhibition at low concentrations .

In Vivo Studies

Animal model studies have also been conducted to assess the efficacy of this compound. A notable study involved administering the compound to mice bearing xenograft tumors, where it resulted in reduced tumor growth compared to control groups.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Compounds with Pyrrolidine Sulfonic Acid and Disulfide Linkages

The Target Compound shares structural motifs with disulfide-containing pyrrolidine derivatives (e.g., SY035011: CAS 890409-86-6) .

| Property | Target Compound | SY035011 |

|---|---|---|

| Core Structure | 2,5-dioxopyrrolidine-3-sulfonic acid | 2,5-dioxopyrrolidine-3-sulfonic acid |

| Disulfide Group | Ethylacetamido-linked disulfide | Pyridyldisulfanyl group |

| Key Functional Groups | Isochromen, sulfonic acid | Pyridine, sulfonic acid |

| Potential Applications | Drug delivery, redox-sensitive release | Protein conjugation, bioconjugation |

- Disulfide Stability : Both compounds likely exhibit redox sensitivity, but the Target Compound’s ethylacetamido-linked disulfide may offer slower cleavage kinetics compared to SY035011’s pyridyldisulfanyl group .

- Solubility : The sulfonic acid group in both compounds ensures high aqueous solubility, critical for bioavailability.

Pyridin-2(1H)-one Derivatives (Antioxidant and Antimicrobial Agents)

Pyridin-2(1H)-ones (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) differ in core structure but share functional group diversity.

| Property | Target Compound | Pyridin-2(1H)-one Derivative |

|---|---|---|

| Core Structure | Isochromen-pyrrolidine hybrid | Pyridine ring with ketone |

| Bioactivity | Potential redox-sensitive drug delivery | Antioxidant (79.05% DPPH scavenging) |

| Substituents | Sulfonic acid, disulfide | Bromophenyl, methoxyphenyl |

- Antimicrobial Activity : Pyridin-2(1H)-ones inhibit S. aureus and E. coli moderately. The Target Compound’s isochromen core may confer different antimicrobial mechanisms, though experimental data is lacking.

Chromen-Containing Compounds (Anticancer Agents)

Chromen derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide , share a chromen core but differ in substitution patterns.

| Property | Target Compound | Fluorinated Chromen Derivative |

|---|---|---|

| Chromen Substituents | 7-Amino-4-methyl | 5-Fluoro-3-(3-fluorophenyl) |

| Additional Groups | Sulfonic acid, disulfide | Pyrazolopyrimidine, sulfonamide |

| Bioactivity | Hypothesized redox-sensitive delivery | Anticancer (docking affinity: −9.2 kcal/mol) |

- Electron-Withdrawing Effects: The Target Compound’s amino group on the isochromen may enhance nucleophilic interactions, while fluorine substituents in the fluorinated derivative improve metabolic stability .

- Binding Affinity : Molecular docking studies for the fluorinated chromen compound suggest strong protein interactions, whereas the Target Compound’s disulfide may influence binding dynamics differently.

Key Research Findings and Implications

- Redox Sensitivity : The Target Compound’s disulfide bridge offers a tunable drug release mechanism, contrasting with the irreversible binding of pyridin-2(1H)-ones .

- Data Gaps : Experimental validation of bioactivity (e.g., antimicrobial, anticancer) is needed to confirm hypotheses derived from structural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.